

An In-depth Technical Guide to Methoxybutanol Isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxybutan-1-ol

Cat. No.: B094083

[Get Quote](#)

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting the relevant Safety Data Sheets (SDS).

Executive Summary

This technical guide provides a comprehensive overview of methoxybutanol, with a primary focus on 3-Methoxy-1-butanol (CAS No. 2517-43-3), a versatile solvent and chemical intermediate. A notable discrepancy exists in public databases where CAS No. 111-32-0 is associated with 4-Methoxy-1-butanol. Due to the preponderance of available technical and safety data for the 3-methoxy isomer, this guide will concentrate on 3-Methoxy-1-butanol while also presenting available data for 4-Methoxy-1-butanol to ensure clarity and prevent ambiguity. This document details the physicochemical properties, safety information, applications, and relevant experimental protocols for these compounds.

Compound Identification and Physicochemical Properties

A critical point of clarification is the distinction between two isomers often confused in chemical databases. The user-provided CAS number, 111-32-0, correctly corresponds to 4-Methoxy-1-butanol. However, the more extensively documented and industrially utilized isomer is 3-Methoxy-1-butanol, with CAS number 2517-43-3. Both are colorless liquids with good dissolving power.^{[1][2]}

Physicochemical Data

The following tables summarize the key physical and chemical properties for both isomers, compiled from various safety data sheets and chemical databases.

Table 1: Physicochemical Properties of 3-Methoxy-1-butanol

Property	Value	Source(s)
CAS Number	2517-43-3	[3]
Molecular Formula	C ₅ H ₁₂ O ₂	[3][4]
Molecular Weight	104.15 g/mol	[3][4]
Appearance	Clear, colorless liquid	[1][5]
Boiling Point	161 °C	[6]
Melting Point	-85 °C	[6][7]
Density	0.928 g/mL at 25 °C	[6][8]
Flash Point	46 °C	[5]
Water Solubility	Miscible	[7]
Refractive Index (n _{20/D})	1.416	[6][8]
Vapor Pressure	0.17 hPa at 20 °C	[7]

Table 2: Physicochemical Properties of 4-Methoxy-1-butanol

Property	Value	Source(s)
CAS Number	111-32-0	[9] [10]
Molecular Formula	C ₅ H ₁₂ O ₂	[9] [11]
Molecular Weight	104.15 g/mol	[9] [11]
Appearance	Colorless liquid	[2]
Boiling Point	165.7 °C	[10]
Boiling Point (reduced pressure)	66 °C at 7 mmHg	[9]
Density	0.93 g/L	[10]
Flash Point	73 °C	[9] [10]
Water Solubility	Slightly soluble	[9]
Refractive Index	1.419	[10]
Vapor Pressure	0.618 mmHg at 25 °C	[9] [10]

Safety and Handling

Both isomers are classified as flammable liquids and may cause irritation upon contact.[\[12\]](#)[\[13\]](#) Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling these chemicals.[\[5\]](#)[\[14\]](#) Work should be performed in a well-ventilated area or a fume hood.[\[5\]](#)

Hazard Identification

The following table summarizes the GHS hazard information for 3-Methoxy-1-butanol. Data for 4-Methoxy-1-butanol is less consistently reported but generally indicates it is a combustible liquid that causes serious eye irritation.[\[15\]](#)

Table 3: GHS Hazard Information for 3-Methoxy-1-butanol (CAS 2517-43-3)

Hazard Class	Pictogram	Signal Word	Hazard Statement	Source(s)
Flammable Liquids	GHS02 (Flame)	Warning	H226: Flammable liquid and vapor	[3][12]
Acute Toxicity (Oral)	GHS07 (Exclamation Mark)	Warning	H302: Harmful if swallowed	[12]
Eye/Skin Irritation	GHS07 (Exclamation Mark)	Warning	May cause eye and skin irritation	[5]

Precautionary Statements:

- P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[14][16]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][16]
- P403+P235: Store in a well-ventilated place. Keep cool.[16]

First Aid Measures:

- Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[5]
- Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]
- Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[5]
- Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5]

Applications in Research and Industry

3-Methoxy-1-butanol is a versatile compound valued for its solvent properties and its role as a chemical intermediate.[17]

- Solvent: It is an excellent solvent with a slow evaporation rate, making it ideal for use in paints, coatings, inks, and cleaning agents.[1][17] In lacquers, it improves brushability and flow.[7][18]
- Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals. For instance, it is used to produce 3-methoxybutyl acetate, a cleaning solvent, and in the preparation of xanthate complexes and specialized dyes.[1][6]
- Other Applications: It is also used as a coupling agent in brake fluids and a film-forming additive in PVA emulsions.[6]

4-Methoxy-1-butanol is also used as a solvent in paints and coatings and as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.[2][9]

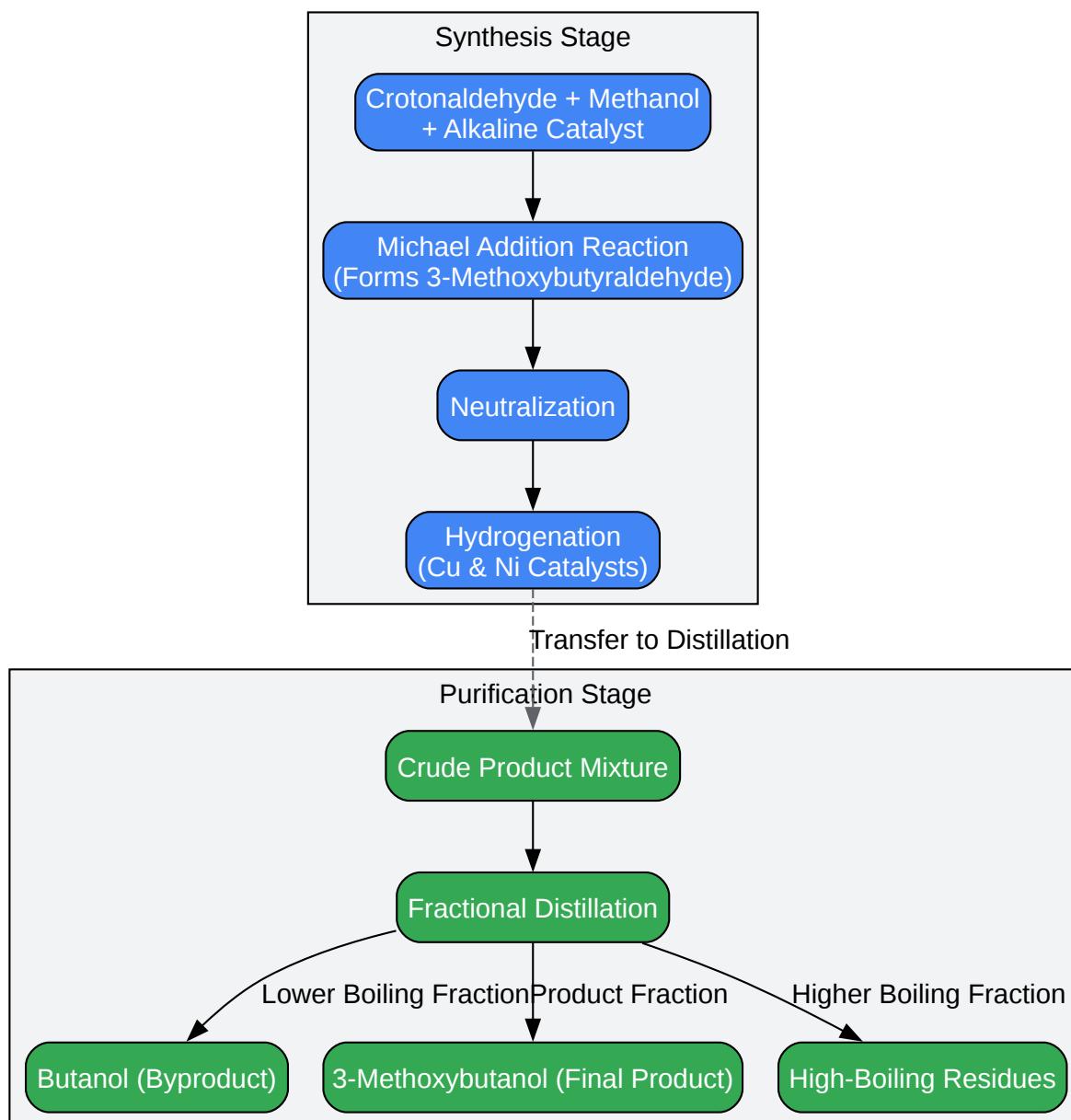
Experimental Protocols & Methodologies

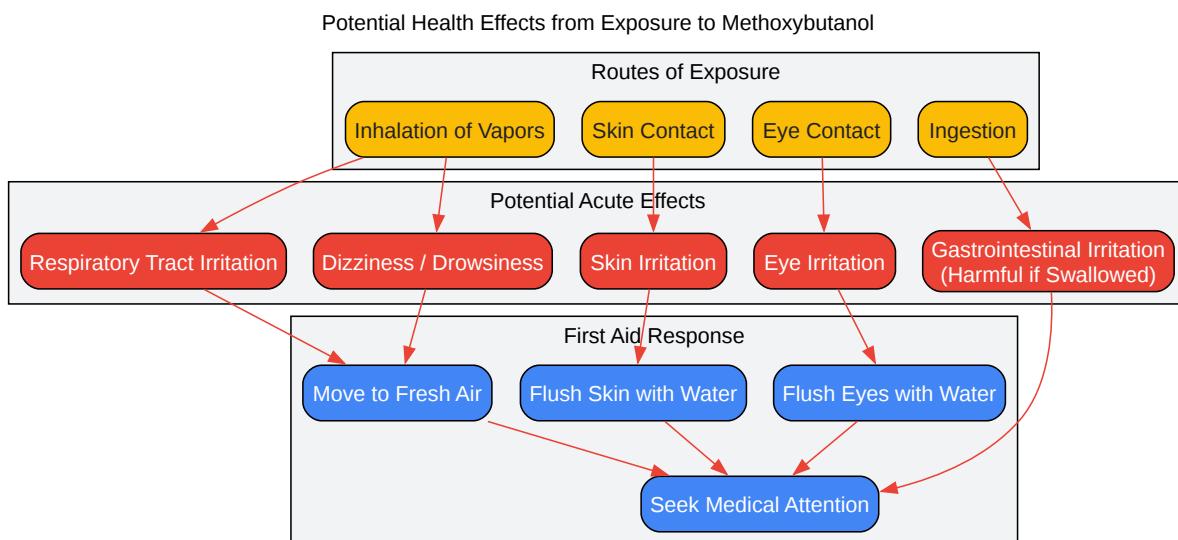
Synthesis of 3-Methoxybutanol

A common industrial synthesis route involves the reaction of crotonaldehyde with methanol followed by hydrogenation.[19][20]

Principle: The synthesis is a two-step process. First, crotonaldehyde undergoes a Michael addition with methanol in an alkaline solution to form 3-methoxybutyraldehyde. Second, the intermediate aldehyde is hydrogenated to yield 3-methoxybutanol. A secondary reaction, the hydrogenation of the crotonaldehyde's double bond, also produces butanol as a significant byproduct.[19]

Detailed Methodology (based on patent literature[19]):


- **Reaction Setup:** A suitable high-pressure reactor is charged with crotonaldehyde and methanol. An alkaline catalyst (e.g., sodium hydroxide solution) is added to facilitate the Michael addition.
- **Michael Addition:** The mixture is stirred under controlled temperature and pressure until the conversion of crotonaldehyde is complete.


- Neutralization: The reaction mixture is neutralized with an acid (e.g., acetic acid).
- First Hydrogenation: The neutralized mixture is transferred to a hydrogenation reactor containing a copper-based catalyst (e.g., Cu oxide or Cu-Cr oxide). Hydrogen gas is introduced at high pressure (e.g., 100 bar). This step primarily hydrogenates the aldehyde group.
- Second Hydrogenation: The mixture is then passed over a nickel-containing catalyst to ensure the complete hydrogenation of any remaining double bonds (e.g., in unreacted crotonaldehyde or crotyl alcohol byproducts).[19][20]
- Purification: The final product mixture is purified by fractional distillation. Butanol is typically distilled off first, followed by the desired 3-methoxybutanol.[20]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 3-Methoxybutanol from crotonaldehyde.

Synthesis and Purification Workflow for 3-Methoxybutanol

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxy butanol | Godavari [godavaribiorefineries.com]
- 2. CAS 111-32-0: 4-Methoxy-1-butanol | CymitQuimica [cymitquimica.com]
- 3. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Butanol, 3-methoxy- [webbook.nist.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. sfdchem.com [sfdchem.com]
- 7. celanese.com [celanese.com]
- 8. 3-Methoxy-1-butanol | 2517-43-3 [chemicalbook.com]
- 9. Cas 111-32-0,4-Methoxy-1-butanol | lookchem [lookchem.com]
- 10. DOSS [doss.turi.org]
- 11. 1-Butanol, 4-methoxy- (CAS 111-32-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. godavaribiorefineries.com [godavaribiorefineries.com]
- 15. synergine.com [synergine.com]
- 16. 3-Methoxy-1-butanol - Safety Data Sheet [chemicalbook.com]
- 17. 3-methoxy-1-butanol | 2517-43-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 18. ecem.com [ecem.com]
- 19. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- 20. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methoxybutanol Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b094083#4-methoxybutan-1-ol-cas-number-111-32-0\]](https://www.benchchem.com/product/b094083#4-methoxybutan-1-ol-cas-number-111-32-0)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com